molecular formula C10H9Cl2NO3 B3032804 N-(3,5-Dichlorophenyl)-succinamide CAS No. 53219-95-7

N-(3,5-Dichlorophenyl)-succinamide

Cat. No.: B3032804
CAS No.: 53219-95-7
M. Wt: 262.09 g/mol
InChI Key: AKKPXGYDZXXJLI-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)-succinamide is a chemical compound that belongs to the class of succinamides It is characterized by the presence of a 3,5-dichlorophenyl group attached to a succinamide moiety

Mechanism of Action

Mode of Action

The compound interacts with its targets primarily through oxidation processes . The succinimide ring in the compound undergoes oxidation, yielding nephrotoxic metabolites such as N-(3,5-dichlorophenyl)-2-hydroxysuccinimide (NDHS) and its hydrolysis product N-(3,5-dichlorophenyl)-2-hydroxysuccinamic acid (2-NDHSA) . These metabolites can interact with various biological molecules, potentially altering their function and leading to various downstream effects .

Biochemical Pathways

It is known that the compound’s metabolites, such as 2-ndhsa, can be involved in various biochemical reactions . These reactions can potentially affect a wide range of pathways, leading to diverse downstream effects .

Pharmacokinetics

The pharmacokinetics of N-(3,5-Dichlorophenyl)-succinamide involve its absorption, distribution, metabolism, and excretion (ADME). The compound is metabolized in the body, with oxidation of the succinimide ring being a key step . This process yields various metabolites, including 2-NDHSA . The compound and its metabolites are then excreted from the body .

Result of Action

The molecular and cellular effects of this compound’s action are complex and can vary depending on the specific context. It is known that the compound’s metabolites can induce nephrotoxicity . This suggests that the compound’s action can have significant effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s action can be influenced by the presence of other substances in the environment . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature and pH .

Biochemical Analysis

Biochemical Properties

N-(3,5-Dichlorophenyl)-succinamide interacts with various enzymes, proteins, and other biomolecules. It has been reported to have a significant effect on Mycobacterium tuberculosis energetics

Cellular Effects

The effects of this compound on various types of cells and cellular processes are complex. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular processes affected by this compound are still being explored.

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that this compound can cause tubular necrosis following acute exposure

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specifics of these interactions and effects are still being researched.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. It is possible that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3,5-Dichlorophenyl)-succinamide can be synthesized through the reaction of 3,5-dichlorophenyl isocyanate with succinic anhydride. The reaction typically occurs in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industry standards. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dichlorophenyl)-succinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-(3,5-dichlorophenyl)-succinic acid.

    Reduction: Formation of N-(3,5-dichlorophenyl)-butanamide.

    Substitution: Formation of N-(3,5-dichlorophenyl)-substituted succinamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-Dichlorophenyl)-maleimide
  • N-(3,5-Dichlorophenyl)-succinimide
  • N-(3,5-Dichlorophenyl)-2-hydroxysuccinimide

Uniqueness

N-(3,5-Dichlorophenyl)-succinamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(3,5-dichloroanilino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO3/c11-6-3-7(12)5-8(4-6)13-9(14)1-2-10(15)16/h3-5H,1-2H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKPXGYDZXXJLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70201305
Record name N-(3,5-Dichlorophenyl)-succinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70201305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53219-95-7
Record name N-(3,5-Dichlorophenyl)-succinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053219957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3,5-Dichlorophenyl)-succinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70201305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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